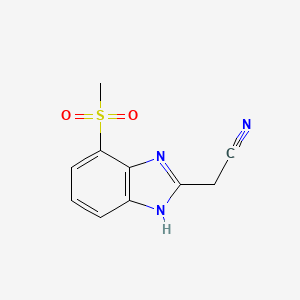

2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. They are key components to functional molecules that are used in a variety of everyday applications . Methylsulfonyl benzimidazoles are a subclass of benzimidazoles, which have shown considerable interest because of their anticancer properties and estrogen receptor (ER) modulatory actions .

Synthesis Analysis

Benzimidazoles can be synthesized through several methods. One common method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a catalyst . Another method involves the reaction of aromatic and heteroaromatic 2-nitroamines with formic acid, iron powder, and NH4Cl .Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring structure with a benzene ring and an imidazole ring. The imidazole ring contains two nitrogen atoms. In the case of methylsulfonyl benzimidazoles, a methylsulfonyl group is attached to the benzimidazole core .Chemical Reactions Analysis

Benzimidazoles can undergo various chemical reactions due to the presence of the imidazole ring. The nitrogen atoms in the imidazole ring can act as a site for protonation, alkylation, and other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazoles can vary widely depending on their substituents. Generally, benzimidazoles are stable and can exhibit varying degrees of solubility in different solvents .Scientific Research Applications

Pharmaceutical Applications

Benzimidazole derivatives, such as 2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole, are considered important heterocyclic motifs that show a wide range of pharmaceutical applications . They have been found to have many applications in therapeutic areas such as antimicrobial agents, antiviral agents against several viruses such as HIV, influenza, antitumor, anti-inflammatory as well as antiprotozoal agents . Benzimidazole moieties play a crucial role in the treatment of ulcers, as an antihelminth and antihistamine agent .

Sustainable Catalytic Synthesis

Research has been directed towards the sustainable catalytic synthesis of benzimidazole and its derivatives . A novel approach for the synthesis of benzimidazole and its derivatives with engineered MgO supported on dendritic fibrous nano silica (MgO@DFNS) as a sustainable heterogeneous catalyst has been reported . This catalyst produced a clean reaction profile with excellent yields in a shorter time under the umbrella of green chemistry .

Synthesis of Benzimidazole Derivatives

The NH2-MIL-125 (Ti) MOF has been used as an efficient oxidant-free heterogeneous catalyst for the facile synthesis of various benzimidazoles . The broad substrate scope and high reusability of this catalyst are attractive for the synthesis of a wide range of medicinally active benzimidazole derivatives .

Anticancer Activity

Some benzimidazole derivatives have shown anticancer effects with potential estrogen receptor modulatory actions . These results demonstrate that novel methylsulfonyl indole-benzimidazole derivatives exhibit anticancer effects .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been known to exhibit anticancer properties and estrogen receptor (er) modulatory actions .

Mode of Action

It is known that benzimidazole derivatives can inhibit polymerization of β-tubulin by interacting with it directly . This interaction distorts the mitotic spindle, which is crucial for cell division, thereby exerting an anticancer effect .

Biochemical Pathways

Benzimidazole fungicides, which are structurally similar, are known to affect the polymerization of β-tubulin . This disruption can lead to cell death during mitosis .

Pharmacokinetics

Benzimidazole derivatives are generally known to be metabolized through hydrolysis and photolysis in plants .

Result of Action

Benzimidazole derivatives are known to distort the mitotic spindle, which is crucial for cell division, thereby exerting an anticancer effect .

Action Environment

It is known that the solubility of benzimidazole fungicides is low at physiological ph and becomes high at low ph . This could potentially influence the bioavailability and efficacy of 2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole.

Future Directions

The future directions in the field of benzimidazole research involve the design and synthesis of novel benzimidazole derivatives with improved properties and activities. This includes the development of benzimidazoles with enhanced anticancer activity, better selectivity for biological targets, and improved safety profiles .

properties

IUPAC Name |

2-(4-methylsulfonyl-1H-benzimidazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-16(14,15)8-4-2-3-7-10(8)13-9(12-7)5-6-11/h2-4H,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNUJIMGHKQKHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1N=C(N2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide](/img/structure/B2381026.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2381033.png)

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2381036.png)

![N-(Dimethylsulfamoyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2381044.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2381046.png)

![2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride](/img/structure/B2381047.png)

![2-Chlorothiazolo[4,5-b]pyrazine](/img/structure/B2381048.png)